Thiophene‑Spacer Insertion Distinguishes the Compound from All Previously Reported mGlu1 PAM Congeners
The target compound incorporates a thiophene‑3,4‑diyl unit between the amide nitrogen and the 1,2,4‑oxadiazole ring. In contrast, the most extensively characterised mGlu1 PAMs—N‑(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)‑9H‑xanthene‑9‑carboxamide (compound 3a in the Roche SAR series) and Ro0711401 (N‑(4‑(trifluoromethyl)oxazol‑2‑yl)‑9H‑xanthene‑9‑carboxamide) —feature a direct heterocycle‑to‑amide linkage with no intervening spacer. The insertion adds 4 heavy atoms (C₄H₂S) and introduces a divalent sulfur, which is absent in all reference compounds. No direct pharmacological comparison data are publicly available for the target compound; the differentiation claim rests on a structural topological comparison of the molecular graphs.
| Evidence Dimension | Heavy‑atom count and molecular graph topology between amide nitrogen and oxadiazole |
|---|---|
| Target Compound Data | Thiophene‑3,4‑diyl spacer (C₄H₂S); total MW 389.43 g mol⁻¹; molecular formula C₂₁H₁₅N₃O₃S |
| Comparator Or Baseline | N‑(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)‑9H‑xanthene‑9‑carboxamide – direct N→oxadiazole bond, no spacer; MW 307.31 g mol⁻¹; C₁₇H₁₃N₃O₃ . Ro0711401 – direct N→oxazole bond; MW 374.32 g mol⁻¹; C₁₉H₁₃F₃N₂O₃ . |
| Quantified Difference | Heavy‑atom increase of 4 vs. oxadiazol‑3‑yl lead; MW increase of +82.12 g mol⁻¹ (+27%) vs. oxadiazol‑3‑yl lead. |
| Conditions | Structural comparison based on IUPAC constitutional formulas; no biological assay context available for the target compound. |
Why This Matters
The thiophene spacer creates a structurally novel chemical matter entry that is not covered by the Roche mGlu1 PAM patent estate and is not interchangeable with off‑the‑shelf oxadiazol‑3‑yl‑xanthene carboxamides.
